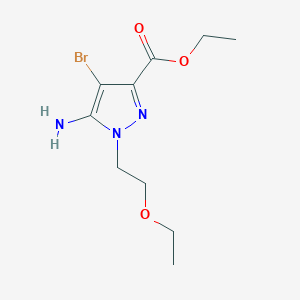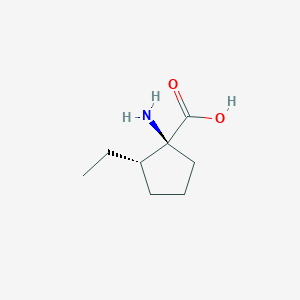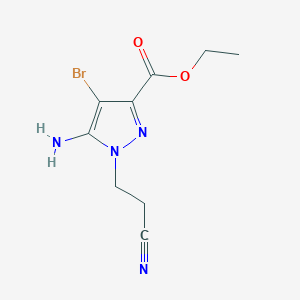
Titanium 3,6-dioxaheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium 3,6-dioxaheptanoate is a titanium coordination compound with the molecular formula C20H36O16Ti. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its coordination with titanium and the presence of 3,6-dioxaheptanoate ligands, which contribute to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Titanium 3,6-dioxaheptanoate can be synthesized through the reaction of titanium tetrachloride with 3,6-dioxaheptanoic acid in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolution of titanium tetrachloride in an anhydrous solvent such as toluene or dichloromethane.
- Addition of 3,6-dioxaheptanoic acid to the solution under an inert atmosphere.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures to facilitate the formation of the titanium complex.
- Isolation and purification of the product through techniques such as filtration, washing, and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions: Titanium 3,6-dioxaheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of titanium to lower oxidation states.
Substitution: Ligand exchange reactions can occur, where the 3,6-dioxaheptanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out under controlled temperatures and pressures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used. Reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Ligand exchange reactions may involve the use of other carboxylic acids or coordinating ligands. Conditions may vary depending on the desired product.
Major Products:
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium coordination compounds with different ligands.
科学研究应用
Titanium 3,6-dioxaheptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as coatings, ceramics, and composites.
作用机制
The mechanism of action of titanium 3,6-dioxaheptanoate involves its interaction with molecular targets through coordination chemistry. The titanium center can interact with various substrates, facilitating catalytic reactions or binding to biological molecules. The pathways involved may include:
Catalysis: The titanium center acts as a Lewis acid, activating substrates for chemical transformations.
Biological Interactions: The compound may bind to proteins or nucleic acids, influencing their structure and function.
相似化合物的比较
Titanium 3,6-dioxaheptanoate can be compared with other titanium coordination compounds, such as:
Titanium 2-ethylhexanoate: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Titanium isopropoxide: Commonly used in sol-gel processes and as a precursor for titanium dioxide synthesis.
Titanium acetylacetonate: Known for its use in catalysis and material science.
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct properties and reactivity. Its versatility in various applications, from catalysis to biomedical research, highlights its importance in scientific and industrial fields.
属性
分子式 |
C20H40O16Ti |
|---|---|
分子量 |
584.4 g/mol |
IUPAC 名称 |
2-(2-methoxyethoxy)acetic acid;titanium |
InChI |
InChI=1S/4C5H10O4.Ti/c4*1-8-2-3-9-4-5(6)7;/h4*2-4H2,1H3,(H,6,7); |
InChI 键 |
VPOWFPFSPXWYJR-UHFFFAOYSA-N |
规范 SMILES |
COCCOCC(=O)O.COCCOCC(=O)O.COCCOCC(=O)O.COCCOCC(=O)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B12069748.png)





![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)



